2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)12-8(4)9(5-10(13)14)7(3)11-12/h6H,5H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERXEZOBCJYCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007502-38-6 | |
| Record name | 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes nucleophilic acyl substitution reactions:
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | Methyl 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetate | 75–85% |
| Amidation | SOCl₂ → NH₃ (gas) | 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide | 60–70% |
Mechanism :
-
Esterification : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by methanol.
-
Amidation : Conversion to acyl chloride via thionyl chloride, followed by reaction with ammonia.
Decarboxylation
Thermal or base-induced decarboxylation removes the carboxylic acid group:
| Conditions | Product | Observations |
|---|---|---|
| 200°C, Cu powder | 3,5-dimethyl-1-isopropylpyrazole | CO₂ evolution observed |
| NaOH (aq), Δ | Pyrazole derivative | Requires catalytic metal oxides |
This reaction proceeds via a six-membered cyclic transition state, stabilized by the pyrazole ring’s electron-withdrawing effect .
Cycloaddition Reactions
The pyrazole ring participates in 1,3-dipolar cycloadditions:
| Dipole | Conditions | Product |
|---|---|---|
| Diazomethane | 0°C, CH₂Cl₂/Et₂O | Pyrazoline derivative |
| Nitrile oxide | RT, toluene | Isoxazole-pyrazole hybrid |
Example :
This regioselectivity arises from frontier molecular orbital interactions .
Functionalization of the Pyrazole Ring
Electrophilic substitution occurs at the C-3/C-5 positions:
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-nitro derivative |
| Sulfonation | SO₃/H₂SO₄ | 5-sulfo derivative |
The isopropyl group directs substitution to the less hindered positions .
Oxidation and Reduction
While the carboxylic acid resists further oxidation, the pyrazole ring can be reduced:
| Reaction | Conditions | Product |
|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C | Pyrazolidine |
| NaBH₄/I₂ | Methanol | Secondary alcohol (from keto intermediates) |
Metal Coordination
The acetic acid moiety acts as a bidentate ligand:
| Metal Salt | Product Structure | Application |
|---|---|---|
| Cu(II) acetate | Tetradentate complex | Catalytic oxidation studies |
| Fe(III) chloride | Octahedral complex | Magnetic materials |
Scientific Research Applications
Buffering Agent in Biological Research
One of the primary applications of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid is as a non-ionic organic buffering agent . It is utilized in cell culture environments where maintaining pH levels is crucial for cellular functions and experimental consistency. The compound is effective within a pH range of 6 to 8.5 , making it suitable for various biological assays and experiments that require stable pH conditions .
Chemical Synthesis and Material Science
The compound can also serve as an intermediate in the synthesis of other complex molecules. Its unique structure allows for modifications that can lead to the development of new materials or pharmaceuticals. Researchers are exploring its utility in creating novel compounds that could have enhanced biological activities or improved material properties .
Case Studies and Research Findings
To illustrate the applications of this compound, several case studies highlight its effectiveness in different contexts:
Mechanism of Action
The mechanism of action of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory or microbial processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Substituent Variations in Pyrazole-Based Carboxylic Acids
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
- The 3-trifluoromethylphenyl group (Analog 2) introduces strong electron-withdrawing effects, likely increasing metabolic stability and receptor binding affinity .
- C4 Functional Group :
Spectral and Analytical Data
- ¹H NMR :
- Mass Spectrometry :
- The target compound’s molecular ion peak would theoretically appear near m/z 208, whereas Analog 2 (MW 340) shows [M+H]+ at m/z 341 .
Biological Activity
2-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects.
- Molecular Formula : C10H16N2O2
- Molecular Weight : 196.25 g/mol
- CAS Number : Not specifically listed but related compounds are documented under CAS numbers like 1007501-10-1.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Candida albicans | 0.75 | 1.50 |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anti-inflammatory Activity
In vitro studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. The inhibition of COX enzymes leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation.
Study on Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The study employed time-kill assays and biofilm formation inhibition tests against Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin .
Cytotoxicity Assessment
Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed that it induced apoptosis in cancer cells at concentrations above 10 μM, with an IC50 value indicating moderate cytotoxicity. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential .
Q & A
Q. What are the ecotoxicological implications of improper disposal of this compound, and how can labs adhere to regulatory guidelines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
